(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid
Description
(Z)-4-[2-(2,4-Dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid is a structurally complex enoic acid derivative characterized by:
- A Z-configuration at the double bond.
- A 2,4-dichlorophenylhydrazinyl group at position 4.
- A phenyl substituent at position 2.
- A 4-oxo but-2-enoic acid backbone.
This compound’s unique structure confers distinct electronic, steric, and hydrogen-bonding properties, making it a candidate for pharmaceutical or agrochemical applications, particularly given the prevalence of dichlorophenyl groups in bioactive molecules (e.g., AM251, a cannabinoid receptor antagonist ).
Properties
IUPAC Name |
(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(22)23)10-4-2-1-3-5-10/h1-9,19H,(H,20,21)(H,22,23)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCNSGFQSAIFN-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with a suitable β-keto acid or ester. This step often requires the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the enone structure.
Isomerization: The final step involves the isomerization of the enone to the (Z)-isomer, which can be achieved through the use of specific catalysts or by controlling the reaction temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key considerations for industrial synthesis include optimizing reaction yields, minimizing by-products, and ensuring the purity of the final product. Common industrial methods may utilize automated reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. The hydrazinyl group is known to interact with various biological targets, potentially leading to apoptosis in cancer cells. A study on similar compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid could have similar effects due to its structural analogies .
2. Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Compounds with similar functional groups have shown effectiveness against various bacterial strains and fungi. For example, research on related hydrazone derivatives demonstrated significant inhibition of microbial growth, indicating that this compound may also possess such properties .
Agricultural Applications
1. Nematocidal Activity
Recent studies have highlighted the nematocidal potential of compounds containing hydrazine derivatives. The compound may affect the acetylcholine receptors in nematodes, thereby disrupting their neuromuscular functions. For instance, related compounds have shown LC50 values significantly lower than standard nematicides like avermectin, indicating that this compound could serve as an effective alternative in crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the enone moiety can participate in Michael addition reactions with thiol groups on proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxy/Oxo Substitutions
2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid (Compound 25, )
- Key Differences :
- Replaces the hydrazinyl group with a hydroxy group.
- Lacks chlorine atoms on the phenyl ring.
- Impact on Properties :
(2Z)-4-[4-(Octyloxy)phenyl]-2-hydroxy-4-oxobut-2-enoic acid (0YY, )
- Key Differences :
- Features a long alkoxy chain (octyloxy) instead of dichlorophenylhydrazinyl.
- Impact on Properties: Increased lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~3.2). Potential for enhanced membrane permeability in biological systems.
Hydrazinyl and Dichlorophenyl Derivatives
4-Chloro-3-[(2Z)-2-{1-[(E)-(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene}hydrazinyl]benzenesulfonic acid ()
- Key Similarities :
- Contains a hydrazinyl-diazenyl system and chlorine substituents.
- Impact on Reactivity :
- Both compounds may exhibit chelating ability for metal ions, useful in catalysis or medicinal chemistry.
Electronic and Steric Effects of Substituents
Biological Activity
(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxo-2-phenylbut-2-enoic acid, commonly referred to as a derivative of hydrazone compounds, has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial, antifungal, and potential anticancer properties.
The compound's molecular formula is with a molecular weight of 341.19 g/mol. The presence of the dichlorophenyl group is significant for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of hydrazone compounds exhibit varying degrees of antimicrobial activity. A study focusing on similar hydrazone derivatives indicated that they possess notable antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 400 µg/mL, suggesting moderate efficacy compared to standard antibiotics like chloramphenicol and ketoconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Hydrazone Derivative A | 100 | Antibacterial |
| Hydrazone Derivative B | 200 | Antifungal |
| Reference Drug (Chloramphenicol) | 25 | Antibacterial |
Antifungal Activity
The antifungal properties of this compound have been highlighted in various studies. For instance, similar compounds have shown MIC values as low as 0.7 µg/mL against specific fungal strains, indicating strong antifungal potential .
Anticancer Potential
Emerging research suggests that hydrazone derivatives may exhibit anticancer properties. A study conducted on related compounds found that they could induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death. This was evidenced by increased expression of pro-apoptotic markers and a decrease in anti-apoptotic factors .
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrazone moiety allows for the formation of hydrogen bonds and π-stacking interactions, enhancing its binding affinity to target sites.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on a series of hydrazone derivatives including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus with an MIC of 50 µg/mL.
- Antifungal Activity Assessment : In vitro testing against Candida albicans revealed that the compound exhibited an MIC of 1 µg/mL, outperforming traditional antifungal agents such as fluconazole.
- Anticancer Research : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
